N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

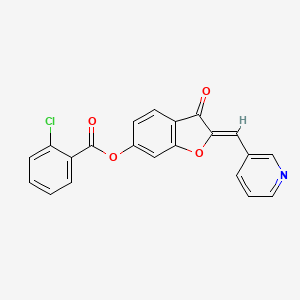

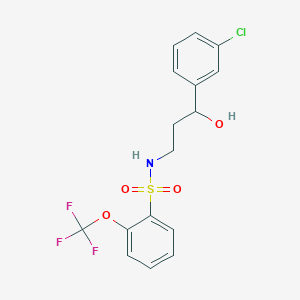

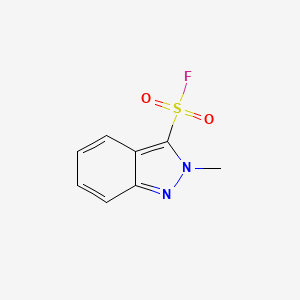

“N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide” is a chemical compound with the molecular formula C15H12N2O2S . It is a product offered by several chemical suppliers .

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxamide group, a cyano group, a methylsulfinyl group, and a phenyl group .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Inhibition of Tyrosine Kinase

The compound's analogs have shown potential as potent inhibitors of Bruton's tyrosine kinase (BTK). This inhibition is crucial for certain immune and inflammatory responses, which may have implications in treating conditions like rheumatoid arthritis and certain cancers (Ghosh et al., 2000).

Synthesis and Reactivity

Synthetic processes involving similar compounds have been explored, demonstrating the feasibility of synthesizing complex organic molecules. This is relevant for the development of new pharmaceuticals and materials (Cheng-ron, 2015).

Novel Insecticide Properties

A derivative of this compound, flubendiamide, exhibits strong insecticidal activity, particularly against lepidopterous pests. This makes it a potential candidate for pest control in agriculture (Tohnishi et al., 2005).

Advanced Organic Synthesis

The compound's framework is used in advanced organic synthesis techniques to create diverse cyanamide products. These techniques have broad applications in pharmaceuticals and chemical industries (Ayres et al., 2018).

Antimicrobial Applications

Some derivatives have shown promising results in antimicrobial activities. This opens up possibilities for developing new antibacterial and antifungal agents (Darwish et al., 2014).

Chemical Synthesis and Catalysis

This chemical framework is instrumental in the synthesis of various organic compounds, showcasing its versatility in chemical synthesis and catalysis (Su et al., 2015).

Development of Polymer Materials

It's involved in the synthesis of polyamides and polyimides, indicating its potential application in the development of new polymer materials (Yang & Lin, 1994).

Optical Limiting Effects

Cyano substituted derivatives of this compound demonstrate significant optical limiting behaviors, which could be useful in the development of optical devices and materials (Du et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide are currently unknown . This compound is a research chemical and more studies are needed to identify its specific targets and their roles in biological systems .

Mode of Action

It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

Cyanoacetamide derivatives are known to be involved in the synthesis of various organic heterocycles , which play crucial roles in many biochemical pathways.

Propriétés

IUPAC Name |

N-(3-cyano-4-methylsulfinylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-4-3-5-12(8-11)16(19)18-14-6-7-15(21(2)20)13(9-14)10-17/h3-9H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNIAMVZFZUODV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)S(=O)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415831.png)

![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2415833.png)

![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)

![1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2415846.png)

![(Z)-ethyl 1-benzyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2415847.png)